molecular formula C12H20N2OS B6029906 [3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol

[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol

Cat. No.: B6029906
M. Wt: 240.37 g/mol
InChI Key: AMCBENCVZCNVHH-UHFFFAOYSA-N
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Description

[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol: is a complex organic compound characterized by its unique structure, which includes an imidazole ring substituted with a methylbutyl group, a prop-2-enylsulfanyl group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol typically involves multi-step organic reactions. One common approach is the alkylation of an imidazole derivative with a 3-methylbutyl halide, followed by the introduction of a prop-2-enylsulfanyl group through a thiolation reaction. The final step involves the addition of a methanol group via a hydroxymethylation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles (amines, thiols); reactions often require the presence of a base and are conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur derivatives, and substituted imidazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which [3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism. In the context of its potential anticancer activity, the compound may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol: can be compared with other imidazole derivatives, such as:

    [3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]ethanol: Similar structure but with an ethanol group instead of methanol, which may affect its solubility and reactivity.

    [3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]amine: Contains an amine group, potentially altering its biological activity and chemical reactivity.

    [3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]acetate: An ester derivative that may have different physical and chemical properties compared to the methanol derivative.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(3-methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2OS/c1-4-7-16-12-13-8-11(9-15)14(12)6-5-10(2)3/h4,8,10,15H,1,5-7,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCBENCVZCNVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=CN=C1SCC=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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